molecular formula C22H20N2O5S B302463 2-(4-{[(5E)-1-(4-ETHYLPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)PROPANOIC ACID

2-(4-{[(5E)-1-(4-ETHYLPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)PROPANOIC ACID

Cat. No.: B302463
M. Wt: 424.5 g/mol
InChI Key: MPJDNUYJFTXQPH-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-{[(5E)-1-(4-ETHYLPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)PROPANOIC ACID is a complex organic compound with a unique structure that includes a pyrimidinylidene core, phenoxy group, and propanoic acid moiety

Preparation Methods

The synthesis of 2-(4-{[(5E)-1-(4-ETHYLPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)PROPANOIC ACID involves multiple steps, typically starting with the preparation of the pyrimidinylidene coreThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The phenoxy group can participate in substitution reactions, leading to the formation of various substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Scientific Research Applications

2-(4-{[(5E)-1-(4-ETHYLPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)PROPANOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidinylidene core plays a crucial role in binding to these targets, while the phenoxy and propanoic acid groups contribute to the overall stability and activity of the compound .

Properties

Molecular Formula

C22H20N2O5S

Molecular Weight

424.5 g/mol

IUPAC Name

2-[4-[(E)-[1-(4-ethylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]propanoic acid

InChI

InChI=1S/C22H20N2O5S/c1-3-14-4-8-16(9-5-14)24-20(26)18(19(25)23-22(24)30)12-15-6-10-17(11-7-15)29-13(2)21(27)28/h4-13H,3H2,1-2H3,(H,27,28)(H,23,25,30)/b18-12+

InChI Key

MPJDNUYJFTXQPH-LDADJPATSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)OC(C)C(=O)O)/C(=O)NC2=S

SMILES

CCC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OC(C)C(=O)O)C(=O)NC2=S

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OC(C)C(=O)O)C(=O)NC2=S

Origin of Product

United States

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